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N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide
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Overview
Description
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide: is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with two methyl groups and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide typically involves the condensation of 2,5-dimethylpyrrole with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole N-oxides.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Pyrrole N-oxides.
Reduction: N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound has been studied for its potential biological activities, including its ability to inhibit certain enzymes. For example, derivatives of this compound have shown activity against dihydrofolate reductase and enoyl ACP reductase, making them potential candidates for antibacterial and antitubercular agents .
Industry: In the industrial context, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of dihydrofolate reductase and enoyl ACP reductase by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to antibacterial and antitubercular effects .
Comparison with Similar Compounds
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-aminobenzamide: This compound is similar in structure but has an amine group instead of a nitro group.
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-chlorobenzamide: This compound has a chlorine atom instead of a nitro group.
Uniqueness: N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a pyrrole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9-7-8-10(2)15(9)14-13(17)11-5-3-4-6-12(11)16(18)19/h3-8H,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCXSRSYFDZPFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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